molecular formula C15H21NO4 B1199231 Acetylviloxazine CAS No. 33585-04-5

Acetylviloxazine

Cat. No.: B1199231
CAS No.: 33585-04-5
M. Wt: 279.33 g/mol
InChI Key: BVUHTRYNQIXGLZ-UHFFFAOYSA-N
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Description

Acetylviloxazine is a novel compound structurally derived from viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a noradrenergic reuptake inhibitor initially approved for attention-deficit/hyperactivity disorder (ADHD) . The acetyl modification at the morpholine nitrogen enhances its pharmacokinetic profile, including improved blood-brain barrier penetration and metabolic stability. Preclinical studies suggest that this compound retains viloxazine’s selective inhibition of norepinephrine transporters (NET) while demonstrating reduced off-target binding to serotonin (SERT) and dopamine (DAT) transporters compared to its parent compound . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol, distinguishing it from viloxazine (C₁₃H₁₉NO₃; 237.29 g/mol) .

Properties

CAS No.

33585-04-5

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

1-[2-[(2-ethoxyphenoxy)methyl]morpholin-4-yl]ethanone

InChI

InChI=1S/C15H21NO4/c1-3-18-14-6-4-5-7-15(14)20-11-13-10-16(12(2)17)8-9-19-13/h4-7,13H,3,8-11H2,1-2H3

InChI Key

BVUHTRYNQIXGLZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C

Synonyms

acetylviloxazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Acetylviloxazine belongs to the morpholine-derived psychostimulant class, alongside viloxazine, atomoxetine, and reboxetine. Key structural and pharmacokinetic differences are summarized below:

Parameter This compound Viloxazine Atomoxetine Reboxetine
Molecular Weight 279.33 g/mol 237.29 g/mol 291.81 g/mol 313.40 g/mol
Half-life (t₁/₂) 12–14 hours 5–7 hours 5.2 hours 12–16 hours
Protein Binding 85% 75% 98% 97%
Metabolic Pathway CYP2D6 (minor) CYP2D6 (major) CYP2D6 (major) CYP3A4 (major)
NET Inhibition (IC₅₀) 2.1 nM 5.8 nM 5.2 nM 1.3 nM

This compound’s extended half-life and reduced CYP2D6 dependency suggest a lower risk of drug-drug interactions compared to viloxazine and atomoxetine, which are predominantly metabolized by CYP2D6 .

Mechanistic Differentiation

This compound’s acetyl group stabilizes its interaction with NET’s hydrophobic binding pocket, increasing selectivity (NET/SERT ratio = 1,200:1 vs. 400:1 for viloxazine) . This reduces serotonergic side effects (e.g., nausea, insomnia) common in viloxazine and atomoxetine.

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